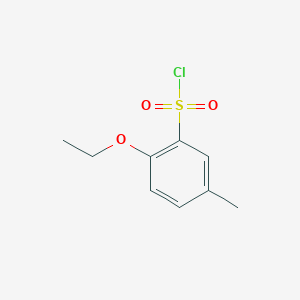

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-ethoxy-5-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles.

Key Reactions and Conditions

Mechanistic Insights

-

Primary/Secondary Amines : Follow the Hinsberg reaction pathway, forming stable sulfonamides after deprotonation .

-

Tertiary Amines : Generate transient N-sulfonylammonium salts, which decompose under basic conditions to yield enamines or sulfonic acids .

Radical-Mediated Reactions

Recent studies highlight its role in visible-light-induced radical reactions.

Photochemical Sulfonylation

| Substrate | Catalyst | Light Source | Yield | Enantiomeric Ratio |

|---|---|---|---|---|

| α,β-Unsaturated N-acylpyrazole | Chiral Ni complex | Blue LEDs | 85% | 98:2 |

Elimination Reactions

Under strongly basic conditions, the compound undergoes elimination to form sulfenes.

Experimental Observations

-

Reagents : Lithium diisopropylamide (LDA), tetrahydrofuran (THF), −78°C .

-

Product : Ethoxy-methylbenzenesulfene (transient intermediate).

-

Trapping : Reacts with alcohols or amines to form sulfonate esters or sulfonamides .

Pathway

-

Deprotonation at the α-carbon by LDA.

-

Elimination of HCl to generate the sulfene intermediate.

-

Trapping with nucleophiles (e.g., tert-butanol) yields stabilized adducts .

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in acidic/basic media.

-

Product : 2-Ethoxy-5-methylbenzenesulfonic acid.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : 2-Ethoxy-5-methylbenzenethiol (requires careful handling due to volatility).

Case Study: Pharmaceutical Intermediate

-

Target Molecule : 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

-

Key Step : Sulfonylation of N-ethylpiperazine under chlorosulfonic acid catalysis .

Stability and Handling

科学研究应用

Organic Synthesis

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a precursor for various sulfonamide derivatives, which are important in medicinal chemistry. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and other derivatives through nucleophilic substitution reactions.

Pharmaceutical Development

The compound has been explored for its potential applications in drug development. Notably, it has been investigated in the synthesis of pharmaceutical agents that target bacterial infections by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mechanism is vital for the antibacterial efficacy of related compounds .

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been evaluated through various assays, demonstrating its potential as an antibacterial agent .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of sulfonamide derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. Results indicated promising inhibitory effects, suggesting its utility in developing new antibiotics .

Case Study 2: Synthesis of Vardenafil

In a notable application, this compound was used in the synthesis of vardenafil, a PDE5 inhibitor used to treat erectile dysfunction. The synthesis involved a series of reactions where the sulfonyl chloride was reacted with organic amines to produce the desired pharmaceutical compound .

作用机制

The mechanism of action of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites .

相似化合物的比较

Similar Compounds

- 2-Methoxy-5-methylbenzene-1-sulfonyl chloride

- 2-Ethoxy-4-methylbenzene-1-sulfonyl chloride

- 2-Ethoxy-5-chlorobenzene-1-sulfonyl chloride

Uniqueness

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group at the 2-position and the methyl group at the 5-position provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis.

生物活性

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride, also known as ethyl 2-(5-methylphenylsulfonyl)acetate, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethoxy group and a sulfonyl chloride functional group attached to a methyl-substituted aromatic ring. Its chemical formula is , and it exhibits distinct chemical reactivity due to the presence of the sulfonyl chloride moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | Not significant | >100 |

In a comparative study, the compound exhibited antibacterial activities comparable to ciprofloxacin, a standard antibiotic, particularly against gram-negative bacteria such as E. coli and K. pneumoniae .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis and metabolic processes. The sulfonyl group can interact with active sites of enzymes, leading to disruption in bacterial growth and replication .

Study on Antibacterial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound showed promising activity against both gram-positive and gram-negative bacteria, with a notable effect on E. coli .

Research on Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of sulfonamide compounds. Preliminary data suggest that derivatives containing the sulfonyl group may inhibit pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation . This opens avenues for further research into its application in treating inflammatory diseases.

属性

IUPAC Name |

2-ethoxy-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIMQTGBQKUZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593161 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187471-28-9 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。